7-Chloro Position Retains CB1 Receptor Binding Affinity Versus 4-Chloro and 5-Chloro Isomers
In a systematic human CB1 receptor binding study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, the 7-chloroindole analogue largely retained binding affinity relative to the non-chlorinated parent compound, whereas chlorination at positions 4 and 5 of the indole core reduced the binding affinity [1]. This positional selectivity establishes that 7-chloro substitution is non-interchangeable with alternative chloroindole regioisomers.
| Evidence Dimension | Human CB1 receptor binding affinity retention |
|---|---|
| Target Compound Data | 7-chloroindole analogue: largely retained binding affinity |
| Comparator Or Baseline | 4-chloroindole analogue: reduced binding affinity; 5-chloroindole analogue: reduced binding affinity |
| Quantified Difference | Qualitative retention vs. reduction; exact Ki/IC50 values not reported in the accessed abstract |
| Conditions | Human CB1 receptor binding assay using MDMB-CHMICA chloroindole analogue series |
Why This Matters
Procurement of the 7-chloro isomer rather than 4- or 5-chloro isomers is essential for applications requiring preserved target engagement at CB1 receptors.
- [1] Münster-Müller S, Hansen S, Lucas T, et al. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules. 2024;14(11):1414. View Source
